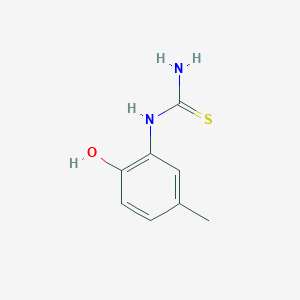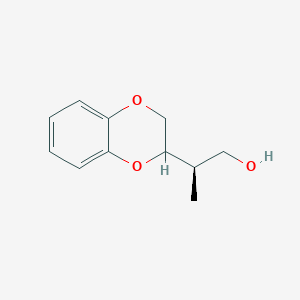
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DBDPE or Decabromodiphenyl Ethane. DBDPE is a flame retardant compound that has been widely used in various industries, including electronics, textiles, and construction. The purpose of
Mecanismo De Acción
DBDPE works by inhibiting the combustion process. It does this by releasing bromine atoms when exposed to heat, which react with the free radicals produced during the combustion process. This reaction results in the formation of stable compounds that do not support combustion.
Biochemical and Physiological Effects:
Studies have shown that DBDPE can have potential toxic effects on living organisms. DBDPE has been found to disrupt the endocrine system, leading to hormonal imbalances. It has also been linked to developmental and reproductive abnormalities. DBDPE can accumulate in the body, leading to potential health risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBDPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also readily available and affordable. However, DBDPE has limitations in terms of its potential toxicity, which can affect the accuracy and reliability of experimental results.
Direcciones Futuras
There are several future directions for the study of DBDPE. One area of research is the development of safer and more effective flame retardants that do not pose potential health risks. Another area of research is the study of the environmental impact of DBDPE and the development of strategies to mitigate its potential harm. Additionally, the study of the mechanism of action of DBDPE and its potential effects on the endocrine system requires further investigation.
In conclusion, DBDPE is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its flame retardant properties and potential health and environmental impacts. The synthesis method of DBDPE is complex and requires specialized equipment and expertise. While DBDPE has several advantages for lab experiments, its potential toxicity can affect the accuracy and reliability of experimental results. There are several future directions for the study of DBDPE, including the development of safer and more effective flame retardants and the study of its potential effects on the endocrine system.
Métodos De Síntesis
DBDPE is synthesized through the reaction of 1,2-dibromoethane with diphenyl ethane. The process involves a series of reactions that result in the formation of DBDPE. The synthesis method of DBDPE is complex and requires specialized equipment and expertise to carry out the reaction.
Aplicaciones Científicas De Investigación
DBDPE has been extensively studied for its flame retardant properties. It is commonly used in the manufacturing of electronic devices, textiles, and construction materials to reduce the risk of fire. DBDPE has also been studied for its potential environmental impact. Studies have shown that DBDPE is persistent in the environment and can accumulate in the food chain, leading to potential health risks.
Propiedades
IUPAC Name |
(2R)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(6-12)11-7-13-9-4-2-3-5-10(9)14-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSDHNJNPAQLHL-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2734839.png)
![3-[(Acetylamino)methyl]adamantane-1-carboxylic acid](/img/structure/B2734840.png)
![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2734841.png)

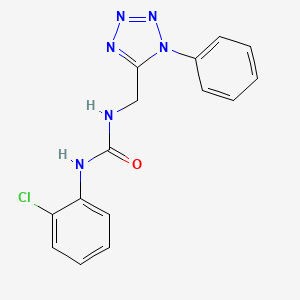

![1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2734848.png)
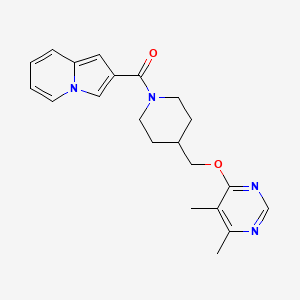
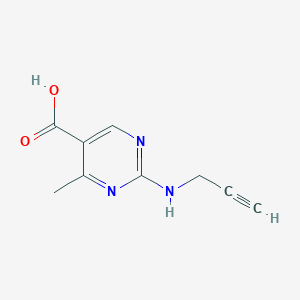
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2734853.png)


![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2734858.png)
